molecular formula C19H34O2 B14528150 Methyl octadeca-9,13-dienoate CAS No. 62291-67-2

Methyl octadeca-9,13-dienoate

Cat. No.: B14528150
CAS No.: 62291-67-2
M. Wt: 294.5 g/mol
InChI Key: PKIXXJPMNDDDOS-UHFFFAOYSA-N
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Description

Methyl octadeca-9,13-dienoate, also known as methyl linoleate, is an ester derived from octadeca-9,13-dienoic acid. It is a fatty acid methyl ester commonly found in various natural oils and fats. This compound is known for its applications in the production of biodiesel, as well as its role in various biochemical and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl octadeca-9,13-dienoate can be synthesized through the esterification of octadeca-9,13-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of triglycerides found in vegetable oils. This process uses methanol and a base catalyst like sodium methoxide to produce the ester along with glycerol as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Methyl octadeca-9,13-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl octadeca-9,13-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-9,13-dienoate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. Additionally, its metabolites may interact with signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

  • Methyl octadeca-9,12-dienoate (methyl linoleate)
  • Methyl octadeca-9,11-dienoate
  • Methyl octadeca-9,12,15-trienoate (methyl linolenate)

Comparison: Methyl octadeca-9,13-dienoate is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to its isomers and analogs. For example, methyl linoleate (methyl octadeca-9,12-dienoate) has different oxidation and reduction properties due to the position of its double bonds .

Properties

CAS No.

62291-67-2

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl octadeca-9,13-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-7,10-11H,3-5,8-9,12-18H2,1-2H3

InChI Key

PKIXXJPMNDDDOS-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCC=CCCCCCCCC(=O)OC

Origin of Product

United States

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